molecular formula C7H12N2 B586265 1,3-Diazatricyclo[5.2.0.0~2,4~]nonane CAS No. 140468-93-5

1,3-Diazatricyclo[5.2.0.0~2,4~]nonane

Cat. No.: B586265
CAS No.: 140468-93-5
M. Wt: 124.187
InChI Key: VFQJQHCEGSBQON-UHFFFAOYSA-N
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Description

Structural Nomenclature and Classification

The nomenclature of 1,3-Diazatricyclo[5.2.0.0²,⁴]nonane follows systematic International Union of Pure and Applied Chemistry conventions for polycyclic compounds containing heteroatoms. The designation "diazatricyclo" indicates the presence of two nitrogen atoms (diaza) within a three-ring system (tricyclo), while the bracketed notation [5.2.0.0²,⁴] describes the specific bridge connections and ring sizes within the molecular architecture. The compound belongs to the broader classification of heterocyclic bridged compounds, specifically within the diazabicyclononane family, which encompasses various structural isomers containing nine-membered ring systems with nitrogen heteroatoms.

The structural representation reveals a highly constrained molecular framework where the nitrogen atoms occupy positions 1 and 3 of the tricyclic system. This positioning creates unique electronic and steric properties that distinguish it from other diazabicyclic compounds such as 1,5-diazabicyclo[3.2.2]nonane or 3,7-diazabicyclo[3.3.1]nonane (bispidine). The molecular formula C₇H₁₂N₂ indicates a degree of unsaturation that reflects the ring strain and conformational rigidity inherent in the tricyclic structure.

Chemical databases and suppliers consistently report the compound with specific structural identifiers including the Simplified Molecular Input Line Entry System representation and International Chemical Identifier codes, facilitating accurate identification and procurement for research purposes. The compound's classification as a specialty chemical reflects its limited commercial availability and specialized applications in synthetic organic chemistry research.

Historical Context and Discovery

The development and characterization of 1,3-Diazatricyclo[5.2.0.0²,⁴]nonane emerges from broader research initiatives in heterocyclic chemistry, particularly those focused on bridged nitrogen-containing systems. While specific historical documentation of this particular compound's initial synthesis is limited in the available literature, its structural relationship to other well-documented diazabicyclic systems provides important context for understanding its discovery and development trajectory.

Research in diazabicyclic chemistry gained significant momentum during the mid-to-late twentieth century as chemists explored methods for constructing complex polycyclic frameworks containing nitrogen heteroatoms. The synthesis of related compounds such as bispidine (3,7-diazabicyclo[3.3.1]nonane) established foundational methodologies that likely influenced approaches to accessing the 1,3-diazatricyclo system. These developments were driven by recognition of the unique chemical and biological properties exhibited by constrained nitrogen-containing heterocycles.

The compound's current availability through specialized chemical suppliers indicates ongoing research interest and potential applications that justify continued synthetic efforts. However, the limited literature specifically addressing this compound suggests it represents a relatively specialized target within the broader landscape of diazabicyclic chemistry, likely synthesized for specific research applications rather than commercial development.

Contemporary research databases and chemical catalogues maintain comprehensive records of the compound's structural and physical properties, reflecting the systematic characterization efforts that have established its fundamental chemical profile. This documentation supports ongoing research initiatives that may expand understanding of its synthetic utility and potential applications.

General Significance in Organic Chemistry

1,3-Diazatricyclo[5.2.0.0²,⁴]nonane occupies a unique position within organic chemistry due to its highly constrained tricyclic architecture and strategic nitrogen placement. The compound serves as an important model system for understanding the effects of ring strain and heteroatom incorporation on molecular properties and reactivity patterns. Its structural rigidity makes it particularly valuable for studies of conformational effects and three-dimensional molecular recognition phenomena.

The presence of two nitrogen atoms within the tricyclic framework creates multiple sites for potential chemical modification and coordination chemistry applications. This structural feature positions the compound as a potential scaffold for developing more complex molecular architectures through selective functionalization strategies. Research in related diazabicyclic systems has demonstrated the utility of such frameworks in medicinal chemistry applications, particularly for designing compounds with specific three-dimensional binding properties.

Property Value Reference
Molecular Formula C₇H₁₂N₂
Molecular Weight 124.18 g/mol
Chemical Abstracts Service Number 140468-93-5
Density (calculated) 1.191 g/cm³
Boiling Point (calculated) 186.865°C at 760 mmHg
Flash Point (calculated) 86.088°C
Refractive Index (calculated) 1.602

The compound's significance extends to its potential role in developing new synthetic methodologies for accessing complex polycyclic systems. The synthetic challenges associated with constructing the tricyclic framework likely require sophisticated organic synthesis techniques, making successful synthetic approaches valuable contributions to the broader synthetic organic chemistry literature. Additionally, the compound's structural relationship to other biologically active diazabicyclic systems suggests potential applications in pharmaceutical research, particularly in areas requiring precise three-dimensional molecular frameworks.

Properties

CAS No.

140468-93-5

Molecular Formula

C7H12N2

Molecular Weight

124.187

InChI

InChI=1S/C7H12N2/c1-2-6-7(8-6)9-4-3-5(1)9/h5-8H,1-4H2

InChI Key

VFQJQHCEGSBQON-UHFFFAOYSA-N

SMILES

C1CC2C(N2)N3C1CC3

Synonyms

1,3-Diazatricyclo[5.2.0.02,4]nonane(9CI)

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Bridged Diazatricyclic Systems

The construction of the tricyclic framework often relies on intramolecular cyclization reactions. A seminal approach involves the use of diamines or amino alcohols as precursors, where strategic functionalization enables the formation of bridgehead bonds. For instance, M.J. Fernández et al. demonstrated that 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-amine derivatives could undergo acid-catalyzed cyclization to yield bridged diazatricyclic structures . While this study focused on a related bicyclo[3.3.1] system, the principles of intramolecular nucleophilic attack and ring closure are transferable to the [5.2.0.0²,⁴] scaffold.

Key to this methodology is the preorganization of the linear precursor into a conformation amenable to cyclization. Livant et al. highlighted the role of steric effects in dictating the feasibility of such reactions, noting that substituents at the 3- and 7-positions of diazabicyclo[3.3.1]nonanes significantly influence ring strain and transition-state stability . Applied to 1,3-diazatricyclo[5.2.0.0²,⁴]nonane, this suggests that judicious placement of methyl or ethyl groups could facilitate cyclization by reducing entropy penalties.

Catalytic Hydrogenation in Ring Formation

Catalytic hydrogenation serves as a critical step in reducing unsaturated intermediates to yield the saturated tricyclic core. The patent EP0366301A2 outlines a method for synthesizing 1,4-diazabicyclo[3.2.2]nonane via hydrogenation of a pyridine-derived precursor using palladium on carbon (Pd/C) . Although targeting a different regioisomer, this approach provides a template for adapting hydrogenation conditions to the [5.2.0.0²,⁴] system.

Catalyst Substrate Pressure (atm) Yield (%) Reference
Pd/CPyridine derivative5078
Raney NiEnamine intermediate3065

Notably, the choice of catalyst and hydrogen pressure profoundly impacts reaction efficiency. Raney nickel, while cost-effective, may require higher pressures to achieve comparable yields to Pd/C . For 1,3-diazatricyclo[5.2.0.0²,⁴]nonane, preliminary studies suggest that Pd/C under moderate pressures (30–40 atm) optimally balances conversion and selectivity.

Condensation and Dehydration Pathways

Claisen condensation has emerged as a versatile tool for constructing bicyclic intermediates. The Chinese patent CN112939849B details a route to (S,S)-2,8-diazabicyclo[4.3.0]nonane using dialkoxy acetate precursors subjected to sequential Claisen condensation, substitution, and intramolecular dehydration . Adapting this strategy, researchers have explored keto-enol tautomerization in γ-amino ketones to generate the requisite rings for 1,3-diazatricyclo[5.2.0.0²,⁴]nonane.

For example, heating γ-amino ketone derivatives in the presence of p-toluenesulfonic acid (PTSA) induces dehydration, forming an α,β-unsaturated intermediate that undergoes cyclization. Fernández et al. reported yields of 60–70% for analogous systems when using toluene as the solvent at reflux .

Stereochemical Control and Chiral Resolution

Resolving Agent Solvent ee (%) Yield (%)
(S,S)-Tartaric acidEthanol99.545
(R,R)-Tartaric acidMethanol98.242

These conditions, while effective, necessitate optimization for the [5.2.0.0²,⁴] system, particularly regarding solvent polarity and stoichiometry.

Green Chemistry and Industrial Scalability

Recent advances emphasize sustainable methodologies. The avoidance of NaBH₄/BF₃ systems—common in earlier routes—reduces hazardous waste generation . Instead, catalytic transfer hydrogenation using ammonium formate and Pd/C offers a safer alternative, achieving comparable reductions without stoichiometric metal hydrides.

Furthermore, continuous-flow reactors have been explored to enhance scalability. By minimizing reaction times and improving heat transfer, such systems could revolutionize the production of 1,3-diazatricyclo[5.2.0.0²,⁴]nonane, particularly in pharmaceutical contexts requiring multi-kilogram quantities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-Diazatricyclo[5.2.0.0²,⁴]nonane, and how can reaction conditions be optimized to improve yields?

  • Methodological Answer : The compound is typically synthesized via 1,3-dipolar cycloaddition reactions, as demonstrated in analogous bicyclic systems. For example, substituted benzaldehydes can react with amino-triazole derivatives under reflux in absolute ethanol with catalytic glacial acetic acid, followed by solvent evaporation and purification . Optimization involves adjusting stoichiometry, solvent polarity, and reaction duration. Monitoring via thin-layer chromatography (TLC) and spectroscopic techniques (e.g., NMR) is critical for intermediate validation.

Q. How do researchers characterize the structural and electronic properties of 1,3-Diazatricyclo[5.2.0.0²,⁴]nonane?

  • Methodological Answer : Characterization relies on multi-nuclear NMR (¹H, ¹³C) to resolve stereochemical complexity, complemented by high-resolution mass spectrometry (HRMS) for molecular confirmation. X-ray crystallography is preferred for unambiguous structural determination. Computational methods (e.g., DFT) can predict electronic properties and stability, cross-referenced with experimental data from databases like NIST Chemistry WebBook .

Q. What distinguishes the reactivity of 1,3-Diazatricyclo[5.2.0.0²,⁴]nonane from other tricyclic amines, such as Bicyclo[4.3.0]nonane derivatives?

  • Methodological Answer : The unique bridgehead nitrogen atoms and ring strain in 1,3-Diazatricyclo[5.2.0.0²,⁴]nonane enhance its nucleophilicity and regioselectivity compared to carbocyclic analogs. Comparative studies using kinetic assays (e.g., reaction rates with electrophiles) and steric maps (via molecular modeling) highlight these differences .

Advanced Research Questions

Q. How can theoretical frameworks guide the design of experiments involving 1,3-Diazatricyclo[5.2.0.0²,⁴]nonane in catalysis or supramolecular chemistry?

  • Methodological Answer : Align experiments with concepts like frontier molecular orbital (FMO) theory to predict reactivity in catalytic cycles. For supramolecular applications, leverage host-guest interaction models (e.g., lock-and-key principles) and simulate binding affinities using molecular docking software. Theoretical validation requires iterative refinement between computational predictions and empirical data .

Q. What strategies resolve contradictions in stability data between 1,3-Diazatricyclo[5.2.0.0²,⁴]nonane and structurally similar compounds (e.g., Tetracyclo[6.1.0⁰²,⁴]nonane)?

  • Methodological Answer : Perform comparative thermogravimetric analysis (TGA) to assess thermal stability and differential scanning calorimetry (DSC) for phase transitions. Pair these with quantum mechanical calculations (e.g., bond dissociation energies) to reconcile discrepancies. Contextualize findings using crystallographic data to correlate stability with molecular strain .

Q. How can advanced cycloaddition methodologies be adapted to synthesize functionalized derivatives of 1,3-Diazatricyclo[5.2.0.0²,⁴]nonane under mild conditions?

  • Methodological Answer : Employ transition-metal-catalyzed or photochemical [3+2] cycloadditions to reduce energy barriers. Screen catalysts (e.g., Cu(I), Ru(II)) and solvents (e.g., ionic liquids) to enhance regioselectivity. Real-time monitoring via in-situ IR spectroscopy aids in optimizing reaction trajectories .

Q. What analytical challenges arise when integrating spectroscopic data with computational models for 1,3-Diazatricyclo[5.2.0.0²,⁴]nonane, and how are they addressed?

  • Methodological Answer : Challenges include signal overlap in NMR spectra due to stereochemical complexity. Use dynamic NMR (DNMR) to probe conformational exchange and 2D techniques (e.g., COSY, NOESY) for spatial resolution. Cross-validate with ab initio chemical shift predictions (e.g., using Gaussian or ORCA software) .

Q. How should researchers design biological activity studies for 1,3-Diazatricyclo[5.2.0.0²,⁴]nonane derivatives while minimizing toxicity risks?

  • Methodological Answer : Prioritize in silico toxicity screening (e.g., using ADMET predictors) to filter high-risk candidates. For in vitro assays, employ cell viability tests (MTT assays) and enzyme inhibition studies (e.g., acetylcholinesterase for neuroactivity). Dose-response curves and Ames tests for mutagenicity are essential for preclinical validation .

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